5-Methoxybenzofuran

Description

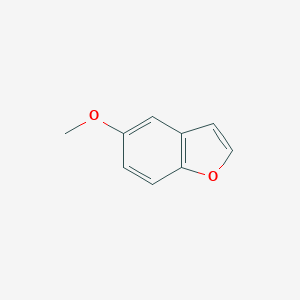

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXPTUWJVQUHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158418 | |

| Record name | Benzofuran, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13391-28-1 | |

| Record name | 5-Methoxybenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13391-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran, 5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013391281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxybenzofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofuran, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxybenzo[b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOFURAN, 5-METHOXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSU72383LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxybenzofuran

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxybenzofuran is a heterocyclic aromatic compound that serves as a vital structural motif in a multitude of biologically active molecules. Its unique electronic and structural characteristics make it a privileged scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering a blend of theoretical principles and practical experimental insights. The guide is structured to deliver an in-depth understanding of the molecule's spectral characteristics, reactivity, and stability, alongside detailed, field-proven protocols for its analysis. This document is intended to be an essential resource for researchers engaged in the synthesis, characterization, and application of benzofuran derivatives in drug discovery and development.

Introduction to this compound: A Scaffold of Significance

Benzofuran, a bicyclic aromatic ether consisting of a fused benzene and furan ring, is a core component of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] The introduction of a methoxy group at the 5-position of the benzofuran ring system, yielding this compound, significantly modulates its electronic properties and, consequently, its chemical reactivity and biological interactions. The methoxy group, being an electron-donating group, enhances the electron density of the aromatic system, influencing its susceptibility to electrophilic attack and its binding affinity to biological targets.[3] This guide will systematically dissect the fundamental physicochemical attributes of this important molecule.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design. These properties govern its solubility, membrane permeability, and interaction with biological macromolecules.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | [4] |

| Molecular Weight | 148.16 g/mol | [4][5] |

| IUPAC Name | 5-methoxy-1-benzofuran | [4] |

| CAS Number | 13391-28-1 | [4] |

| Canonical SMILES | COC1=CC2=C(C=C1)OC=C2 | |

| Appearance | Colorless to pale yellow liquid or solid | - |

| Boiling Point | 235 °C | [6] |

| Melting Point | Not experimentally determined (predicted to be low) | - |

| Predicted XlogP | 2.3 | [4] |

Solubility Profile

While quantitative solubility data is not extensively published, based on its chemical structure (an aromatic ether), this compound is predicted to be sparingly soluble in water and soluble in a range of common organic solvents.

| Solvent | Predicted Solubility |

| Water | Sparingly Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Hexane | Soluble |

This solubility profile is predictive and should be experimentally verified for specific applications.

Spectroscopic Characterization: A Multi-faceted Approach

The structural elucidation of this compound relies on a combination of spectroscopic techniques. This section provides an overview of the expected spectral data and detailed protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-2 |

| ~7.4 | d | 1H | H-7 |

| ~7.1 | d | 1H | H-4 |

| ~6.9 | dd | 1H | H-6 |

| ~6.7 | d | 1H | H-3 |

| ~3.8 | s | 3H | -OCH₃ |

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C-5 |

| ~150 | C-7a |

| ~145 | C-2 |

| ~128 | C-3a |

| ~112 | C-7 |

| ~111 | C-4 |

| ~106 | C-3 |

| ~102 | C-6 |

| ~56 | -OCH₃ |

Protocol for NMR Spectroscopic Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence (e.g., zg30).

-

Set the spectral width to approximately 12 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Diagram: NMR Structural Elucidation Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H stretch | -OCH₃ |

| 1620-1580 | Medium-Strong | C=C stretch | Aromatic C=C |

| 1250-1200 | Strong | C-O stretch | Aryl-O ether |

| 1150-1050 | Strong | C-O stretch | Furan ring C-O |

| 850-750 | Strong | C-H bend | Aromatic C-H out-of-plane |

Protocol for FT-IR Spectroscopic Analysis

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Materials:

-

This compound sample (liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are sufficient.

-

-

Data Processing:

-

The software will automatically perform the Fourier transform and background subtraction.

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a soft cloth and an appropriate solvent (e.g., isopropanol).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Under electron ionization (EI), this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 148. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 133, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 105.[7][8]

| m/z | Proposed Fragment |

| 148 | [C₉H₈O₂]⁺ (Molecular Ion) |

| 133 | [C₈H₅O₂]⁺ |

| 105 | [C₇H₅O]⁺ |

Protocol for GC-MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~100 µg/mL) in a suitable volatile solvent.

-

-

GC-MS Instrument Setup:

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the data.

-

-

Data Interpretation:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Diagram: Analytical Workflow for this compound

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound | C9H8O2 | CID 25943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Blueprint: Structure and Significance

An In-Depth Technical Guide to the Spectral Data Analysis of 5-Methoxybenzofuran

This guide provides a comprehensive analysis of the spectral data of this compound, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the "why" behind the spectral features, the logic of experimental design, and the best practices for data acquisition and interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible results.

This compound (C₉H₈O₂) is an aromatic organic compound consisting of a benzene ring fused to a furan ring, with a methoxy group (-OCH₃) substituted at the 5-position.[2] The precise characterization of this molecule is paramount for its application, as its electronic and structural properties directly influence its biological activity and material characteristics. Spectroscopic analysis is the cornerstone of this characterization.

To facilitate our discussion, we will use the standard IUPAC numbering system for the benzofuran core.

Caption: IUPAC numbering of the this compound scaffold.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, a "soft" ionization technique like Electrospray Ionization (ESI) or a "hard" technique like Electron Ionization (EI) can be employed.

Expertise & Causality: Interpreting the Mass Spectrum

In a typical EI-MS experiment, this compound will produce a molecular ion peak (M⁺•) corresponding to its exact mass. The key to structural elucidation lies in the fragmentation pattern, which is a direct consequence of the molecule's inherent chemical stability and bond energies.

The fragmentation of benzofurans is complex and heavily influenced by substituents.[3] For a methoxy-substituted benzofuran, key fragmentation pathways include the loss of a methyl radical (•CH₃) or a formaldehyde molecule (CH₂O), which are diagnostic for the methoxy group.[4]

A plausible fragmentation pathway is outlined below:

Caption: Plausible EI-MS fragmentation pathway for this compound.

Data Summary: Mass Spectrometry

| Ion | m/z (Nominal) | Description |

|---|---|---|

| [M]⁺• | 148 | Molecular Ion |

| [M-CH₃]⁺ | 133 | Loss of a methyl radical from the methoxy group.[2] |

| [M-H-CO]⁺ | 119 | Loss of a hydrogen radical followed by carbon monoxide. |

Trustworthiness: A Self-Validating GC-MS Protocol

This protocol ensures data integrity through systematic checks and the use of a well-characterized system.

Objective: To acquire high-resolution Electron Ionization (EI) mass spectra for this compound.

Instrumentation: Gas Chromatograph coupled to a Quadrupole Mass Spectrometer.[5]

Methodology:

-

System Preparation & Calibration:

-

Perform a system bake-out to minimize column bleed and contamination.

-

Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA) to ensure mass accuracy across the desired range (e.g., 30-600 amu). The calibration file serves as a validation check for the instrument's state.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Prepare a working solution of 10 µg/mL by diluting the stock solution. The choice of a volatile solvent ensures efficient vaporization in the injector.[3]

-

-

GC Parameters:

-

Injector: Split mode (e.g., 20:1), 280°C.[5]

-

Column: A non-polar column, such as a DB-1 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating aromatic compounds.

-

Oven Program: Start at 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold for 5 min. This program ensures good separation from solvent and potential impurities.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Parameters:

-

Data Acquisition & Analysis:

-

Inject 1 µL of the sample.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Compare the acquired spectrum against a reference library (e.g., NIST) and analyze the fragmentation pattern to confirm the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC, allow for unambiguous assignment of every atom.

Expertise & Causality: Interpreting ¹H and ¹³C NMR Spectra

The chemical shifts in NMR are governed by the local electronic environment of each nucleus. The electronegative oxygen atoms and the aromatic ring currents in this compound create a distinct and predictable pattern of signals.

-

¹H NMR: The aromatic region will show signals for the five protons on the benzofuran core. Their splitting patterns (doublets, triplets, etc.) reveal their connectivity. The methoxy group will appear as a sharp singlet, typically around 3.8-3.9 ppm, due to the three equivalent, non-coupled protons.[5]

-

¹³C NMR: The spectrum will show nine distinct signals for the nine unique carbon atoms. The chemical shift of the methoxy carbon is particularly informative. Aromatic methoxy groups typically resonate around 56 ppm.[6] However, steric hindrance or specific electronic effects can shift this value. The orientation of the methoxy group relative to the aromatic ring can influence the virtual molecular orbital space, leading to observable changes in the ¹³C chemical shift.[6][7] Carbons directly attached to oxygen (C5 and the furan ether carbons) will be shifted downfield.

Data Summary: Predicted NMR Assignments (in CDCl₃)

| Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | Rationale |

|---|---|---|---|

| H-2 | ~7.6 (d, J≈2.2) | ~145 | Furan proton, adjacent to oxygen. |

| H-3 | ~6.7 (d, J≈2.2) | ~107 | Furan proton, coupled to H-2. |

| H-4 | ~7.2 (d, J≈2.5) | ~100 | Benzene proton, ortho to the methoxy group. |

| H-6 | ~6.9 (dd, J≈8.8, 2.5) | ~112 | Benzene proton, meta to the methoxy group. |

| H-7 | ~7.4 (d, J≈8.8) | ~111 | Benzene proton, para to the methoxy group. |

| 5-OCH₃ | ~3.8 (s) | ~56 | Methoxy group protons.[5] |

| C-2 | - | ~145 | Furan carbon, adjacent to oxygen. |

| C-3 | - | ~107 | Furan carbon. |

| C-3a | - | ~128 | Bridgehead carbon. |

| C-4 | - | ~100 | Carbon ortho to methoxy group. |

| C-5 | - | ~156 | Carbon bearing the methoxy group. |

| C-6 | - | ~112 | Carbon meta to methoxy group. |

| C-7 | - | ~111 | Carbon para to methoxy group. |

| C-7a | - | ~150 | Bridgehead carbon adjacent to furan oxygen. |

| 5-OCH₃ | - | ~56 | Methoxy carbon.[6] |

(Note: These are predicted values based on data for similar structures and general NMR principles. Actual values may vary slightly.)[8]

Trustworthiness: A Self-Validating NMR Protocol

This protocol ensures accuracy through proper sample preparation, instrument setup, and the use of 2D correlation experiments for self-validation of assignments.

Objective: To acquire high-resolution ¹H, ¹³C, and 2D NMR spectra for unambiguous structural elucidation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.[9]

Methodology:

-

Sample Preparation:

-

Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.[3]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Shimming:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming is a common cause of broad peaks.[3]

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Parameters: 32 scans, 16-ppm spectral width, 2-second relaxation delay.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and measure coupling constants.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: 1024 scans, 240-ppm spectral width, 2-second relaxation delay.

-

Process and calibrate the spectrum using the solvent peak (CDCl₃ at δ 77.16 ppm).

-

-

2D NMR for Validation:

-

COSY (Correlation Spectroscopy): Run a gradient COSY experiment to identify proton-proton couplings (e.g., H-6 with H-7, H-2 with H-3). This validates the connectivity map derived from ¹H splitting patterns.

-

HMBC (Heteronuclear Multiple Bond Correlation): Run a gradient HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons. Key correlations for validation include the methoxy protons to C-5, and H-7 to C-5 and C-3a. These correlations confirm the position of the methoxy group and the overall fusion of the ring system.

-

-

Data Analysis:

-

Use the combination of 1D and 2D data to assign every proton and carbon signal. The cross-peaks in the 2D spectra serve as a self-validating system for the 1D assignments.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Causality: Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by vibrations associated with the aromatic system, the furan ring, and the ether linkage.

-

C-O Stretching: As an aromatic ether, two prominent C-O stretching bands are expected. The aryl-O stretch typically appears as a strong band between 1200-1300 cm⁻¹, while the O-CH₃ stretch is found around 1050 cm⁻¹.[10][11]

-

Aromatic C=C Stretching: Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene and furan rings.[12]

-

Aromatic C-H Stretching: A sharp band will be observed just above 3000 cm⁻¹.

-

C-H Bending (Out-of-Plane): Bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2950-2850 | Aliphatic C-H Stretch (Methoxy) | Medium |

| ~1600-1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1250 | Aryl-O Asymmetric Stretch | Strong |

| ~1050 | R-O Symmetric Stretch | Strong |

Trustworthiness: A Self-Validating FTIR Protocol

Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound.

Instrumentation: FTIR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Instrument Preparation:

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Background Collection (Self-Validation Step):

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum (e.g., 16 scans at 4 cm⁻¹ resolution). This spectrum is subtracted from the sample spectrum, ensuring that any observed peaks are from the sample itself and not the instrument or atmosphere.

-

-

Sample Analysis:

-

Apply a small amount of liquid or solid this compound directly onto the ATR crystal.

-

If solid, ensure good contact using the pressure clamp.

-

Collect the sample spectrum using the same parameters as the background scan.

-

-

Data Processing & Analysis:

Conclusion

The comprehensive spectral analysis of this compound requires a multi-technique approach, where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular weight and offers fragmentation clues, IR spectroscopy provides a rapid fingerprint of functional groups, and NMR spectroscopy delivers the definitive, high-resolution map of the atomic framework. By employing the self-validating protocols and interpretive logic detailed in this guide, researchers can ensure the generation of accurate, reliable, and reproducible data, which is the bedrock of scientific advancement in drug discovery and materials science.

References

-

Meyer, M. R., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry, 407(12), 3457-70. [Link][13]

-

Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link][4]

-

Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link][14][15]

-

DEA Microgram Journal. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1). [Link][5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25943, this compound. PubChem. Retrieved January 7, 2026, from [Link].[2]

-

Tousek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Journal of Organic Chemistry, 78(4), 1545-52. [Link][6][7]

-

Olesker, C., et al. (2016). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Angewandte Chemie. [Link][9]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link][10]

-

Hans Reich. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved January 7, 2026, from [Link][8]

-

LibreTexts. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link][11]

-

Billes, F., et al. (2004). A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. [Link][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C9H8O2 | CID 25943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dea.gov [dea.gov]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. rsc.org [rsc.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Gas-phase fragmentation reactions of protonated be... - BV FAPESP [bv.fapesp.br]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Methoxybenzofuran

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Methoxybenzofuran, a key heterocyclic scaffold in medicinal chemistry and natural products. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. We will delve into the theoretical underpinnings of the spectral features, present a detailed assignment of proton and carbon signals, and provide a standardized protocol for sample preparation and data acquisition. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical utility.

Introduction: The Structural Significance of this compound

This compound is a bicyclic aromatic ether with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol .[1] The benzofuran moiety is a prevalent structural motif in a vast array of biologically active compounds, including pharmaceuticals and natural products. The methoxy substituent at the 5-position significantly influences the electronic environment of the bicyclic system, which in turn dictates its chemical reactivity and biological interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unequivocal structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, NMR is essential for confirming its identity, assessing its purity, and studying its interactions with other molecules.

This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of this compound, serving as a foundational reference for its characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is crucial for the correct assignment of NMR signals. The structure of this compound with the conventional numbering system is depicted below.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted Chemical Shifts and Coupling Constants

Based on the analysis of closely related structures, the expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz for the protons of this compound are summarized in the table below. The aromatic proton and carbon spectra of substituted benzofurans are noted to be very similar.[2][3]

| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-2 | Doublet (d) | ~ 7.6 | J(H2, H3) ≈ 2.2 |

| H-3 | Doublet (d) | ~ 6.7 | J(H3, H2) ≈ 2.2 |

| H-4 | Doublet (d) | ~ 7.4 | J(H4, H6) ≈ 2.5 |

| H-6 | Doublet of Doublets (dd) | ~ 6.9 | J(H6, H7) ≈ 8.8, J(H6, H4) ≈ 2.5 |

| H-7 | Doublet (d) | ~ 7.3 | J(H7, H6) ≈ 8.8 |

| -OCH₃ | Singlet (s) | ~ 3.8-3.9 | - |

Interpretation and Rationale

-

The Furan Protons (H-2 and H-3): The protons on the furan ring, H-2 and H-3, appear as two distinct doublets. H-2 is adjacent to the oxygen atom and is therefore deshielded, appearing further downfield (~7.6 ppm) compared to H-3 (~6.7 ppm). The coupling between these two protons is a three-bond coupling (³J), and the small coupling constant of approximately 2.2 Hz is characteristic of protons on a furan ring.

-

The Benzene Ring Protons (H-4, H-6, and H-7):

-

H-7: This proton is ortho to the fused furan ring and appears as a doublet at around 7.3 ppm due to coupling with H-6.

-

H-6: This proton is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling). This results in a doublet of doublets multiplicity. The ortho-coupling constant (³J) is significantly larger (~8.8 Hz) than the meta-coupling constant (⁴J) (~2.5 Hz).

-

H-4: This proton is meta to H-6 and appears as a doublet with a small coupling constant of approximately 2.5 Hz.

-

-

The Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet in the upfield region of the aromatic spectrum, typically between 3.8 and 3.9 ppm.[2]

¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum of this compound provides information on the number of unique carbon environments within the molecule. As there are nine carbon atoms in this compound and no molecular symmetry, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted Chemical Shifts

The predicted chemical shifts for the carbon atoms of this compound are presented below. These values are based on data from similar benzofuran structures and general principles of ¹³C NMR spectroscopy.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~ 145 |

| C-3 | ~ 107 |

| C-3a | ~ 128 |

| C-4 | ~ 112 |

| C-5 | ~ 156 |

| C-6 | ~ 111 |

| C-7 | ~ 115 |

| C-7a | ~ 150 |

| -OCH₃ | ~ 56 |

Rationale for Assignments

-

Quaternary Carbons (C-3a, C-5, and C-7a): These carbons do not bear any directly attached protons and will typically show lower intensities in a standard ¹³C NMR spectrum. C-5, being attached to the electron-donating methoxy group, is the most deshielded of the aromatic carbons and appears at the lowest field (~156 ppm). C-7a, adjacent to the furan oxygen, is also significantly deshielded (~150 ppm). C-3a is a typical aromatic quaternary carbon and resonates around 128 ppm.

-

Furan Carbons (C-2 and C-3): C-2 is adjacent to the furan oxygen and is more deshielded (~145 ppm) than C-3 (~107 ppm).

-

Benzene Ring Carbons (C-4, C-6, and C-7): The chemical shifts of these carbons are influenced by the methoxy group and the fused furan ring. C-4 and C-6 are ortho and para to the electron-donating methoxy group, respectively, and are therefore shielded, appearing at higher fields (~112 ppm and ~111 ppm). C-7 is further away from the methoxy group and resonates at a slightly lower field (~115 ppm).

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is an sp³-hybridized carbon and appears in the upfield region of the spectrum, typically around 56 ppm.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To obtain reliable and reproducible NMR data for this compound, a standardized experimental protocol is essential.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for ¹H and ¹³C).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range covering from -1 to 10 ppm is appropriate.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 128 to 1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range covering from 0 to 160 ppm is suitable.

Advanced 2D NMR Techniques for Structural Confirmation

While 1D ¹H and ¹³C NMR spectra are often sufficient for the structural elucidation of a simple molecule like this compound, 2D NMR experiments can provide definitive assignments and connectivity information.

Caption: Workflow for structural elucidation using 2D NMR.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, a COSY spectrum would show cross-peaks between H-2 and H-3, and between H-6 and H-7, as well as H-6 and H-4, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-3 to C-3, etc.).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. For instance, the methoxy protons would show a correlation to C-5, confirming the position of the methoxy group.

Conclusion: A Self-Validating Approach to Structural Characterization

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, supported by a robust experimental protocol and the potential for confirmation through 2D NMR techniques, provides a self-validating system for the structural characterization of this important molecule. By understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently identify and characterize this compound and its derivatives, which is a critical step in the fields of synthetic chemistry, drug discovery, and natural product research. The data and interpretations presented in this guide serve as a reliable reference for scientists working with this valuable chemical entity.

References

-

Casale, J. F., & Hays, P. A. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 3-10. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Casale, J. F., & Hays, P. A. (2012). Figure 5: H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1. In The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. ResearchGate. Retrieved from [Link]

Sources

The Ubiquitous Presence and Therapeutic Potential of 5-Methoxybenzofuran Derivatives: A Technical Guide for Researchers

Abstract

5-Methoxybenzofuran derivatives represent a significant class of naturally occurring heterocyclic compounds, ubiquitously distributed across terrestrial and marine ecosystems. Exhibiting a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, these molecules have garnered substantial interest within the scientific community, particularly in the fields of pharmacology and drug development. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound derivatives, delving into their diverse biological sources, biosynthetic origins, detailed protocols for their isolation and characterization, and the molecular mechanisms underpinning their therapeutic potential. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and exploration of this promising class of natural products.

Introduction: The Significance of the this compound Scaffold

Benzofurans are a class of organic compounds consisting of a fused benzene and furan ring system. The introduction of a methoxy group at the 5-position of the benzofuran core gives rise to a unique subclass of derivatives with distinct physicochemical properties and enhanced biological activities.[1][2][3] This structural feature has been shown to be a key determinant in their cytotoxic and tubulin polymerization inhibitory activities, making them valuable leads for the development of new cancer therapeutics.[4] The natural world serves as a rich repository of these compounds, offering a diverse array of structurally complex and biologically active molecules.

Natural Occurrence: A Journey Through Diverse Biological Taxa

This compound derivatives have been isolated from a wide variety of natural sources, including higher plants, fungi, and marine organisms. Their presence across such a broad taxonomic range underscores their evolutionary significance and diverse ecological roles.

Plant Kingdom: A Primary Reservoir

The plant kingdom is a prolific source of this compound derivatives. These compounds are often found in various plant parts, including roots, stems, leaves, and fruits. Notable examples include:

-

Tephrosia purpurea : This plant is known to produce 4-methoxy-3a,7a-dihydrobenzofuran-5-carboxamide and 4-methoxybenzofuran-5-carboxamide, both of which have demonstrated anti-allergic activity.[1]

-

Zanthoxylum flavum : The roots of this plant have yielded 6-methoxybenzofuran-5-propionylmethylester and 6,7-dimethoxybenzofuran-5-propionyl-methylester.

-

Helicteres hirsuta : The stems of this plant contain 7-methoxy-2-(3-hydroxy-4-methoxyphenyl)-benzofuran-5-carboxylate.

-

Duabanga grandiflora : The stem bark of this tree is a source of (E)-3-(2-(benzo[d][4][5]dioxol-5-yl)-7-methoxybenzofuran-5-yl)acrylaldehyde, which has shown cytotoxic activities against acute lymphoblastic leukemia cells.[1]

Fungal Kingdom: A Realm of Unique Derivatives

Fungi, including those from marine environments, are increasingly recognized as a significant source of novel this compound derivatives with potent biological activities.

-

Penicillium crustosum : A marine-derived fungus, P. crustosum, has been shown to produce a variety of benzofuran derivatives with antimicrobial and anti-inflammatory properties.[6][7]

-

Xylobolus subpileatus : This fungus is a known source of the parent compound, this compound.[8]

-

Alternaria sp. : A fungus associated with sea cucumbers has been found to produce 4-acetyl-5-hydroxy-3,6,7-trimethylbenzofuran-2(3H)-one.[9]

Marine Invertebrates: An Emerging Frontier

While less explored, marine invertebrates and their associated microorganisms are emerging as a promising frontier for the discovery of new this compound derivatives.

Biosynthesis: Unraveling Nature's Synthetic Blueprint

The biosynthesis of the benzofuran core in nature is a complex process that is not yet fully elucidated. However, it is generally accepted that the pathway involves the cyclization of precursors derived from the shikimate and phenylpropanoid pathways. The introduction of the methoxy group at the 5-position is believed to be a later-stage modification, likely catalyzed by specific O-methyltransferase enzymes that utilize S-adenosyl methionine (SAM) as a methyl donor.

The following diagram illustrates a plausible, generalized biosynthetic pathway leading to this compound derivatives.

Caption: Generalized biosynthetic pathway of this compound derivatives.

Isolation and Purification: A Step-by-Step Methodological Approach

The successful isolation and purification of this compound derivatives from natural sources is a critical step in their study. The choice of methodology depends on the source material, the chemical properties of the target compound, and the desired purity.

General Workflow

The following diagram outlines a typical workflow for the isolation and purification of these compounds.

Caption: A typical workflow for isolating this compound derivatives.

Detailed Experimental Protocol: Isolation from a Marine-Derived Fungus

This protocol provides a detailed, step-by-step methodology for the isolation of benzofuran derivatives from a marine-derived fungus, such as Penicillium crustosum.[6][10]

I. Fungal Cultivation and Extraction:

-

Inoculation and Fermentation: Inoculate the fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate under appropriate conditions (e.g., 28°C, 150 rpm) for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.

-

Extraction: After incubation, separate the mycelia from the culture broth by filtration. Extract the broth with an organic solvent of appropriate polarity, such as ethyl acetate (EtOAc), three times. Combine the organic layers and concentrate under reduced pressure to obtain the crude extract.

II. Chromatographic Purification:

-

Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) under UV light and/or with a suitable staining reagent. Combine fractions with similar TLC profiles.

-

Sephadex LH-20 Chromatography: Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.

-

Preparative HPLC: The final purification step often involves preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield the pure this compound derivatives.

III. Structure Elucidation:

-

Spectroscopic Analysis: Elucidate the structure of the purified compounds using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis can provide unambiguous confirmation of the absolute stereochemistry.

Biological Activities and Mechanisms of Action

This compound derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery.

Anticancer Activity

Several this compound derivatives have demonstrated significant cytotoxicity against various cancer cell lines. A key mechanism of their anticancer action is the inhibition of tubulin polymerization .[4] By disrupting the formation of microtubules, which are essential for cell division, these compounds induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis (programmed cell death).

Anti-inflammatory Activity

Certain this compound derivatives exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[11][12][13] Studies have shown that these compounds can:

-

Downregulate Mitogen-Activated Protein Kinase (MAPK) pathways: This leads to a reduction in the activation of transcription factors like AP-1.[4][14]

-

Inhibit the NF-κB signaling pathway: This results in the decreased expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines like TNF-α, IL-1β, and IL-6.[12][13]

The following diagram illustrates the anti-inflammatory mechanism of action.

Caption: Anti-inflammatory mechanism of this compound derivatives.

Antimicrobial Activity

Many naturally occurring this compound derivatives exhibit significant activity against a range of pathogenic bacteria and fungi.[15][16] The lipophilicity conferred by the methoxy group and other substituents can facilitate the penetration of microbial cell membranes. While the exact molecular targets are often compound-specific, proposed mechanisms include:

-

Disruption of cell membrane integrity.

-

Inhibition of essential enzymes , such as N-myristoyltransferase in fungi.[17]

-

Interference with microbial metabolic pathways.

Data Summary

The following table summarizes some of the naturally occurring this compound derivatives, their sources, and reported biological activities.

| Compound Name | Natural Source | Biological Activity | Reference(s) |

| 4-Methoxy-3a,7a-dihydrobenzofuran-5-carboxamide | Tephrosia purpurea | Anti-allergic | [1] |

| 4-Methoxybenzofuran-5-carboxamide | Tephrosia purpurea | Anti-allergic | [1] |

| 6-Methoxybenzofuran-5-propionylmethylester | Zanthoxylum flavum | Not specified | |

| 7-Methoxy-2-(3-hydroxy-4-methoxyphenyl)-benzofuran-5-carboxylate | Helicteres hirsuta | Not specified | |

| (E)-3-(2-(Benzo[d][4][5]dioxol-5-yl)-7-methoxybenzofuran-5-yl)acrylaldehyde | Duabanga grandiflora | Cytotoxic | [1] |

| This compound | Xylobolus subpileatus | Building block | [8][18] |

| 4-Acetyl-5-hydroxy-3,6,7-trimethylbenzofuran-2(3H)-one | Alternaria sp. | Not specified | [9] |

| 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | Synthetic derivative of Ailanthoidol | Anti-inflammatory | [4][14] |

Conclusion and Future Perspectives

This compound derivatives represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in nature, coupled with their potent and varied pharmacological activities, positions them as highly promising lead compounds for the development of novel therapeutics. Future research should focus on several key areas:

-

Biosynthetic Pathway Elucidation: A deeper understanding of the enzymatic machinery responsible for the synthesis of these compounds will be crucial for their biotechnological production through synthetic biology approaches.

-

Discovery of Novel Derivatives: Continued exploration of underexplored ecological niches, such as marine environments and endophytic fungi, is likely to yield novel this compound derivatives with unique biological activities.

-

Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and optimization as drug candidates.

-

Medicinal Chemistry Efforts: The this compound scaffold provides a versatile template for the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.

By leveraging a multidisciplinary approach that combines natural product chemistry, molecular biology, and medicinal chemistry, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of next-generation drugs to address a range of human diseases.

References

-

2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells. PMC. Available at: [Link]

-

Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. Available at: [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. Available at: [Link]

-

2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells. ResearchGate. Available at: [Link]

-

Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150. PubMed. Available at: [Link]

-

Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. Available at: [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. Available at: [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

-

Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central. Available at: [Link]

-

An Update on Natural Occurrence and Biological Activity of Benzofurans. SciSpace. Available at: [Link]

-

Isolation and Characterization of a new Benzofuran from the Fungus Alternaria sp (HS-3) Associated with a Sea Cucumber. ResearchGate. Available at: [Link]

-

Isolation of novel indole diterpenes and dihydrodibenzofuran from the marine fungus Aspergillus sp. ResearchGate. Available at: [Link]

-

Methods for isolation of marine-derived endophytic fungi and their bioactive secondary products. Springer Nature Experiments. Available at: [Link]

-

Natural benzofurans. Synthesis of medicagol methoxybenzofuran. Semantic Scholar. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. Available at: [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Available at: [Link]

-

Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Available at: [Link]

-

5-Methoxy-2-methylbenzofuran. PubChem. Available at: [Link]

-

Antimicrobial Activities of Hydrophobic 2-Arylbenzofurans and an Isoflavone against Vancomycin-Resistant Enterococci and Methicillin-Resistant Staphylococcus aureus. ResearchGate. Available at: [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available at: [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. Available at: [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

-

Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. ResearchGate. Available at: [Link]

-

Highly substituted benzo[b]furan synthesis through substituent migration. RSC Publishing. Available at: [Link]

-

Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). OpenBU. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

-

Synthesis and Activity Evaluation of New Benzofuran- 1,3,4-Oxadiazole Hybrids Against Wood-Degrading Fungi. BioResources. Available at: [Link]

-

Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2. PubMed. Available at: [Link]

-

Chromatographic Techniques in the Forensic Analysis of Designer Drugs. Cherry. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C9H8O2 | CID 25943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods for isolation of marine-derived endophytic fungi and their bioactive secondary products | Springer Nature Experiments [experiments.springernature.com]

- 11. iris.cnr.it [iris.cnr.it]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 17. Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound [myskinrecipes.com]

Topic: Discovery and Isolation of 5-Methoxybenzofuran Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic scaffold formed by the fusion of a benzene and a furan ring, represents a privileged structure in medicinal chemistry and natural product science.[1][2] First synthesized in 1870, this chemical entity is now recognized as the core framework of countless natural and synthetic molecules exhibiting a vast spectrum of biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[1][3][4][5] Within this large family, 5-methoxybenzofuran and its derivatives are of particular interest. The methoxy group at the 5-position significantly influences the molecule's electronic properties and metabolic stability, making it a recurring motif in bioactive compounds.

This guide provides a comprehensive technical overview for the scientific professional, moving from the natural discovery of these compounds to their systematic isolation and purification from complex biological matrices. It is designed not as a rigid set of instructions, but as a foundational document that explains the causality behind experimental choices, ensuring that the described protocols are robust and adaptable.

Part 1: Natural Occurrence and Discovery

Benzofuran derivatives are widely distributed in the plant kingdom, with a high concentration in families such as Asteraceae, Rutaceae, and Fabaceae.[5][6] The simple parent compound, this compound, has been specifically reported in the fungus Xylobolus subpileatus.[7] However, more complex derivatives bearing the this compound core are frequently isolated from higher plants.

Notable examples include:

-

4-methoxy-3a,7a-dihydrobenzofuran-5-carboxamide: A novel benzofuran derivative isolated from the plant Tephrosia purpurea, which has demonstrated anti-allergic activity.[3][8]

-

(E)-3-(2-(benzo[d][1][7]dioxol-5-yl)-7-methoxybenzofuran-5-yl) derivatives: Isolated from the African medicinal plant Zanthoxylum capense, these compounds have shown strong anticancer activity.[3]

-

Tubulin Polymerization Inhibitors: The 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) is a powerful synthetic derivative that highlights the pharmacological potential of the methoxy-substituted benzofuran scaffold in oncology.[9][10]

The discovery of these compounds typically involves large-scale screening of plant or microbial extracts, followed by a systematic process of isolation and structural elucidation, which forms the core of this guide.

Part 2: A Systematic Workflow for Isolation and Purification

The successful isolation of a target compound from a natural source is a multi-step process that moves from a complex, crude mixture to a pure, crystalline, or amorphous solid. The overarching goal is to systematically remove impurities while maximizing the recovery of the desired this compound derivative.

Caption: General workflow for the isolation of natural products.

Step 1: Preparation of Source Material

The quality of the starting material is paramount. Plant parts (leaves, stems, roots) should be correctly identified, harvested, and thoroughly cleaned. To maximize the efficiency of extraction, the material is typically air-dried or lyophilized to remove water and then ground into a fine powder. This significantly increases the surface area available for solvent penetration.

Step 2: Solvent Extraction

The choice of solvent is critical and is dictated by the polarity of the target this compound derivative. A sequential extraction strategy is often employed.

-

Defatting: A preliminary extraction with a non-polar solvent like n-hexane is used to remove oils, waxes, and chlorophyll, which can interfere with subsequent chromatographic steps.

-

Target Extraction: The powdered material is then extracted with a solvent of medium-to-high polarity, such as ethyl acetate, dichloromethane, or methanol, where benzofuran derivatives are typically soluble.

Experimental Protocol: Microwave-Assisted Extraction (MAE)

This protocol is adapted from methodologies used for similar furanocoumarins and offers a significant speed advantage over traditional methods.[11]

-

Setup: Place 100 g of dried, powdered plant material into a 2 L heat-resistant glass vessel.

-

Solvent Addition: Add 1 L of ethyl acetate to the vessel. The solid-to-solvent ratio should be optimized but a 1:10 (w/v) ratio is a robust starting point.

-

Extraction: Place the vessel in a scientific microwave extractor. Irradiate at a controlled power (e.g., 400 W) and temperature (e.g., 50°C) for a short duration (e.g., 15-20 minutes).

-

Filtration: After extraction, immediately filter the hot mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.[12]

-

Repeat: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.

Step 3: Chromatographic Purification

The crude extract is a complex mixture requiring chromatographic separation. This is almost always a multi-stage process.

A. Preliminary Fractionation: Solid-Phase Extraction (SPE)

SPE is an excellent technique for rapidly cleaning up and fractionating the crude extract.[11] It is faster and uses less solvent than traditional column chromatography for this initial step.

B. Primary Purification: Silica Gel Column Chromatography

This is the workhorse technique for isolating natural products. The crude extract or a simplified fraction from SPE is adsorbed onto silica gel and separated based on differential partitioning between the stationary phase (silica) and a mobile phase.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a glass column with a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like n-hexane. Ensure the packed bed is stable and free of air bubbles.

-

Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry-loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate, in a stepwise or linear gradient (e.g., 0% -> 100% ethyl acetate in hexane).

-

Fraction Collection: Collect the eluate in sequential fractions (e.g., 10-20 mL per tube).

-

Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions that show a similar profile and a dominant spot corresponding to the target compound.

C. Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)

For compounds that are difficult to separate or to achieve >99% purity for biological assays, preparative HPLC is the final step. A reversed-phase column (e.g., C18) with a mobile phase of methanol/water or acetonitrile/water is commonly used.

| Technique | Principle | Application Stage | Rationale |

| Solvent Extraction | Differential Solubility | Initial Extraction | Extracts a broad class of compounds from the solid matrix. |

| Liquid-Liquid Partitioning | Differential Partitioning | Crude Fractionation | Separates compounds into broad polarity classes (polar, non-polar, intermediate). |

| Solid-Phase Extraction (SPE) | Adsorption/Partition | Cleanup & Fractionation | Rapidly removes major interferences and simplifies the extract.[11] |

| Column Chromatography | Adsorption | Primary Purification | Separates the major components of the simplified extract. |

| Preparative HPLC | Partition/Adsorption | Final Purification | Achieves high purity (>99%) for characterization and bioassays. |

| Table 1: Summary of core isolation and purification techniques. |

Part 3: Structural Elucidation

Once a pure compound is isolated, its chemical structure must be unequivocally determined using a combination of spectroscopic methods.

Caption: Workflow for spectroscopic structural elucidation.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. For this compound, high-resolution MS would confirm the molecular formula C₉H₈O₂.[7]

-

Infrared (IR) Spectroscopy: Identifies key functional groups. The spectrum would show characteristic absorptions for aromatic C-H and C=C bonds, as well as the crucial C-O-C ether stretches.

-

Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structure determination.

-

¹H NMR: Reveals the number of different protons and their neighboring environments. One would expect signals for the methoxy group protons, as well as distinct signals for the protons on the furan and benzene rings.

-

¹³C NMR: Shows the number of unique carbon atoms. For this compound, 9 distinct carbon signals would be expected.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assembly of the molecular structure piece by piece.

-

Part 4: The Role of Chemical Synthesis

While this guide focuses on isolation, chemical synthesis plays a vital complementary role.[8] The total synthesis of a newly isolated natural product serves as the ultimate proof of its proposed structure. Furthermore, once a structure is confirmed, synthesis provides a reliable and scalable route to produce larger quantities of the compound for extensive biological evaluation, overcoming the limitations of low yields from natural sources.[8][13] Synthetic strategies often involve building the benzofuran core through methods like the Perkin reaction, Wittig reactions, or modern palladium-catalyzed cyclizations.[1][2]

Conclusion

The discovery and isolation of this compound compounds from natural sources is a rigorous scientific endeavor that lies at the intersection of botany, chemistry, and pharmacology. The process, from plant collection to final purification, is a systematic reduction of complexity, guided by the principles of polarity and molecular interaction. Each step, from the choice of an extraction solvent to the gradient in column chromatography, is a deliberate decision aimed at resolving the target molecule from thousands of other metabolites. The successful isolation and characterization of these compounds provide not only new chemical entities for scientific study but also valuable lead structures for the development of next-generation therapeutics in areas like oncology and allergy treatment.[3][9]

References

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega.

- This compound | C9H8O2. (n.d.). PubChem, National Institutes of Health.

- Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.

- Benzofuran. (n.d.). Wikipedia.

- This compound. (n.d.). MySkinRecipes.

- Synthesis of Naturally Occurring 5-Allyl-2-aryl-7-methoxybenzofuran and 2-Aryl-5-(3-hydroxypropyl). (n.d.). RSC Publishing.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen.

- The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea. (n.d.). ResearchGate.

- Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties. (2011). PubMed.

- Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor. (n.d.). ResearchGate.

- Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. (n.d.). MDPI.

- Race to Find the Cure: Isolation of Chemicals from Plant Leaves. (n.d.). National Institute of Environmental Health Sciences.

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. scienceopen.com [scienceopen.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. This compound | C9H8O2 | CID 25943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. niehs.nih.gov [niehs.nih.gov]